7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide

Description

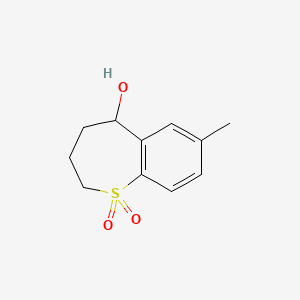

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a seven-membered benzothiepin ring system. Key structural attributes include:

- Core structure: A partially saturated benzothiepin ring (2,3,4,5-tetrahydro configuration) with sulfone groups at the 1-position (1,1-dioxide).

- Substituents: A hydroxyl group at position 5 and a methyl group at position 5.

- Molecular formula: Presumed to be C₁₁H₁₄O₃S (based on the non-methylated analog, C₁₀H₁₂O₃S, described in ).

Properties

IUPAC Name |

7-methyl-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7,10,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXCOEMGBKEFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide typically involves the following steps:

Formation of the Benzothiepin Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiepin ring system.

Introduction of the Methyl Group: A methyl group is introduced at the 7th position of the benzothiepin ring through alkylation reactions.

Oxidation to Form the Sulfone: The sulfur atom in the benzothiepin ring is oxidized to form the sulfone moiety, resulting in the 1,1-dioxide structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the sulfone moiety back to a sulfide or other reduced forms.

Substitution: The hydroxyl group and other positions on the benzothiepin ring can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide is a chemical compound with a benzothiepin core, a hydroxyl group, and a sulfone group that has a molecular weight of approximately 226.3 g/mol. The compound has the CAS number 924859-45-0 . It is often utilized in pharmaceutical applications due to its potential therapeutic properties.

Chemical Properties and Reactions

The chemical behavior of this compound is attributed to the hydroxyl and sulfone functional groups that allow it to undergo reactions that are significant for synthesizing derivatives that may exhibit enhanced biological activities.

Synthesis

The synthesis of this compound involves multi-step organic synthesis techniques, highlighting the compound's synthetic versatility.

Applications

this compound finds applications primarily in medicinal chemistry and pharmaceutical research. The compound's unique structure contributes to its significance in these fields. Research indicates that this compound possesses various biological activities, making it a candidate for further pharmacological studies.

Potential biological activities

- Binding affinity with various biological targets

- Inhibition of certain enzymes

- Anti-inflammatory properties

Mechanism of Action

The mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone moiety and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with analogs from the literature, focusing on structural features, physicochemical properties, and synthesis methods.

Structural Comparisons

Table 1: Structural Features of Key Compounds

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s methyl group may enhance lipophilicity compared to the non-methylated analog in .

- Compounds 5a–d exhibit higher melting points (243–295°C) due to extensive hydrogen bonding (e.g., -NH, -OH) and rigid fused-ring systems .

Biological Activity

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide (CAS Number: 21609-70-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H10OS

- Molecular Weight: 178.25 g/mol

- Density: 1.188 g/cm³

- Melting Point: 78-79 °C

- Boiling Point: 308.9 °C at 760 mmHg

- LogP: 2.75520

Antimicrobial Properties

Research indicates that compounds similar to 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin derivatives exhibit antimicrobial activity. A study by Palanisamy et al. (2013) demonstrated that certain benzothiepin derivatives have significant antibacterial effects against various strains of bacteria, suggesting that this compound may possess similar properties due to structural similarities .

Anticancer Activity

A noteworthy aspect of this compound is its potential anticancer activity. In vitro studies have shown that benzothiepin derivatives can inhibit cell proliferation in cancer cell lines. For instance, the work by Packiarajan et al. (2011) highlighted the ability of these compounds to induce apoptosis in cancer cells through the modulation of various signaling pathways .

Neuroprotective Effects

The neuroprotective effects of benzothiepin derivatives have also been explored. Research indicates that these compounds can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. The mechanism involves the modulation of inflammatory cytokines and oxidative stress markers .

Study on Antimicrobial Activity

In a controlled study, Palanisamy et al. evaluated the antimicrobial efficacy of several benzothiepin derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, demonstrating the potential application of these compounds in treating bacterial infections .

Study on Anticancer Properties

In a separate investigation by Packiarajan et al., the effects of benzothiepin derivatives on human cancer cell lines were assessed. The study revealed that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Signal Transduction Pathways

The biological activity of this compound is likely mediated through several key signaling pathways:

- NF-kB Pathway: Inhibition of this pathway has been linked to reduced inflammation and cancer cell survival.

- MAPK Pathway: Modulation of this pathway affects cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and oxidation steps. For analogous benzothiepin derivatives, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) has been used for selective reductions, while sulfur oxidation steps may employ H2O2 or other oxidizing agents . Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography are critical for isolating high-purity products. For example, compound 10 in was synthesized via LiAlH4 reduction under inert conditions, emphasizing the need for controlled environments to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Assign peaks based on chemical shifts (δ) in DMSO-<i>d</i>6 or CDCl3. For benzothiepin derivatives, aromatic protons typically appear between δ 6.5–8.0 ppm, while methyl groups near sulfur dioxide moieties may show upfield shifts due to electron-withdrawing effects .

- HRMS : Use high-resolution mass spectrometry to verify molecular formulas (e.g., Waters Q-TOF Premier), ensuring deviations < 5 ppm .

- Melting Point : Compare observed values with literature data (e.g., RD-1 melting point apparatus) to confirm purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to chemical hygiene plans for sulfonated or sulfur-containing compounds. Use fume hoods for reactions involving volatile solvents (e.g., THF) and wear nitrile gloves to prevent dermal exposure. Waste disposal must comply with EPA guidelines for organosulfur derivatives .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) can model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, sulfur dioxide groups in similar compounds exhibit high electrophilicity, guiding functionalization strategies .

Q. What strategies resolve contradictions in spectral data when characterizing stereoisomers or polymorphs of this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring-flipping in tetrahydrobenzothiepin derivatives) by collecting spectra at temperatures ranging from 25°C to −60°C .

- X-ray Crystallography : Determine absolute configuration and crystal packing using synchrotron radiation (e.g., Rigaku XtaLAB Synergy-S). For example, used crystallography to validate spirocyclic analogs .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

- Methodological Answer : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods, such as flow chemistry with immobilized catalysts, reduce waste and improve atom economy. highlights the role of heterogeneous catalysis in sustainable synthesis .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural similarity to bioactive benzodiazepines?

- Methodological Answer : Perform receptor-binding assays (e.g., GABAA receptor inhibition) using radiolabeled ligands (e.g., <sup>3</sup>H-flunitrazepam). For analogs like 7-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one (), IC50 values were determined via competitive binding studies .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Library Synthesis : Introduce substituents at the methyl or sulfur dioxide positions (e.g., halogenation, alkylation).

- Biological Screening : Use dose-response curves (0.1–100 µM) in cell-based assays (e.g., cytotoxicity via MTT assay).

- QSAR Modeling : Corrogate biological data with steric/electronic parameters (e.g., Hammett constants) using software like MOE .

Q. What statistical methods are recommended for analyzing contradictory results in reaction optimization studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.